Fenfluramine

Descripción general

Descripción

Fenfluramine is an anorectic amphetamine derivative with little stimulant effect on the central nervous system. It was formerly used to treat obesity but is no longer used due to its association with heart valve disease . Currently, it is used alone or with other medicines to treat seizures in patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS) .

Molecular Structure Analysis

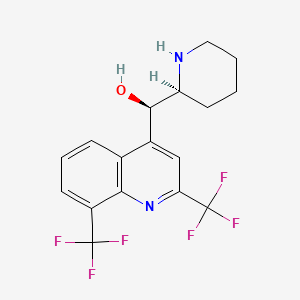

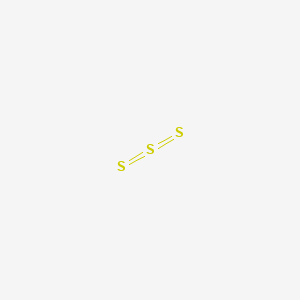

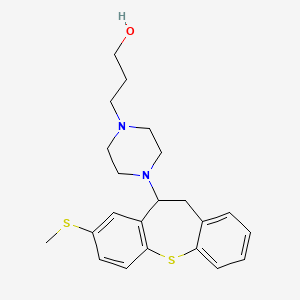

Fenfluramine has a molecular formula of C12H16F3N. Its average mass is 231.257 Da and its monoisotopic mass is 231.123489 Da . The structure of Fenfluramine is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Fenfluramine is a substituted amphetamine and is also known as 3-trifluoromethyl-N-ethylamphetamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fenfluramine include a density of 1.1±0.1 g/cm3, a boiling point of 243.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Treatment of Epileptic Encephalopathies

Fenfluramine has been repurposed for use in treating seizures associated with Dravet and Lennox–Gastaut syndromes . These are severe forms of epilepsy that often do not respond to traditional antiseizure medications (ASMs). Fenfluramine’s efficacy in reducing seizure frequency in these conditions has been supported by clinical trials .

Neuropharmacological Research

As an amphetamine derivative, Fenfluramine promotes the release and blocks the reuptake of serotonin in the brain . This action is of significant interest in neuropharmacology, where researchers study its effects on various neurological pathways and potential applications in other neurological disorders.

Appetite Suppression and Obesity Research

Initially introduced as an appetite suppressant, Fenfluramine’s ability to influence serotonin levels makes it a subject of study in obesity research. Its effects on appetite and satiety are valuable for understanding and potentially treating obesity-related conditions .

Cardiovascular Safety Studies

While Fenfluramine has therapeutic benefits, it has also been associated with cardiovascular issues in the past. Current research focuses on understanding the cardiovascular safety profile of Fenfluramine, especially when used long-term in chronic conditions like epilepsy .

Development of New Antiseizure Medications

Fenfluramine’s unexpected antiseizure properties have opened new avenues for the development of ASMs. Its mechanism of action serves as a model for creating novel drugs that can target similar pathways with improved efficacy and safety profiles .

Pediatric Neurology and Quality of Life Enhancement

In pediatric neurology, Fenfluramine has shown promise in improving the quality of life for children with severe epileptic disorders by reducing seizure frequency and severity . Research continues to evaluate its long-term effects on developmental outcomes.

Mecanismo De Acción

Target of Action

Fenfluramine is a phenethylamine that is structurally similar to serotonin . Its primary targets are the serotonin receptors and the sigma-1 receptors . These receptors play a crucial role in neurotransmission, and their modulation by fenfluramine makes it effective in treating pharmacoresistant seizures .

Mode of Action

Fenfluramine acts as a serotonin releasing agent , an agonist of the serotonin 5-HT2 receptors , and a sigma-1 receptor positive modulator . It increases extracellular serotonin levels, which in turn activates 5-HT receptors . The exact mechanism of action in the treatment of seizures is unknown, but it may involve increased activation of certain serotonin receptors and the sigma-1 receptor .

Biochemical Pathways

Fenfluramine affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks . It modulates serotonergic and sigma-1-related pathways at the synaptic level . Ancillary roles for GABA neurotransmission, noradrenergic neurotransmission, and the endocrine system (especially such progesterone derivatives as neuroactive steroids) have also been described .

Pharmacokinetics

Fenfluramine is rapidly absorbed with a bioavailability of approximately 68-74% . It has a steady-state T max of between four and five hours . After oral ingestion in healthy volunteers, fenfluramine’s volume of distribution is 11.9 L/kg, and plasma protein binding is 50% .

Result of Action

The molecular and cellular effects of fenfluramine’s action involve the modulation of neurotransmission, leading to an increase in extracellular serotonin levels and the activation of 5-HT and sigma-1 receptors . This modulation is believed to be effective in treating pharmacoresistant seizures .

Safety and Hazards

Direcciones Futuras

Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW . The FDA has also approved an expanded indication of Fenfluramine to treat seizures in Lennox-Gastaut syndrome (LGS) in individuals age 2 years or more .

Propiedades

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

404-82-0 (hydrochloride) | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023044 | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

108-112, 108-112 °C at 12 mm Hg | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dravet syndrome is a complex pediatric encephalopathy characterized by recurrent pharmacoresistant seizures of variable type, delayed development, and in many cases, impairment in speech, language, gait, and other neurocognitive functions. Despite substantial variation in presentation and severity, roughly 80% of patients with Dravet syndrome have mutations in the _SCN1A_ gene, which encodes the alpha subunit of a voltage-gated sodium channel (Nav1.1). This channel is predominantly localized in inhibitory GABAergic interneurons as well as in excitatory pyramidal neurons; it is thought that dysfunction of neurotransmission regulation results in the seizures and other corresponding symptoms of Dravet syndrome. Various _in vitro_ and _in vivo_ studies have demonstrated that fenfluramine is capable of acting as an agonist of multiple serotonin receptors including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as a σ1 receptor antagonist. This is at least partly because fenfluramine, as well as its active metabolite norfenfluramine, can act on sodium-dependent serotonin transporters (SERTs) to reverse transport direction and thereby increase extracellular serotonin levels. However, work in animal models of Dravet syndrome suggest that only the modulation of 5-HT1D, 5-HT2C, σ1, and possibly 5-HT2A receptors of fenfluramine result in the anti-epileptiform activity. Interestingly, 5-HT2B receptor agonism, which had previously been associated with cardiac valvulopathy, is not anticipated to have any therapeutic value in Dravet syndrome. Although the exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, it is hypothesized to be two-fold. Stimulation of 5-HT1D and 5-HT2C may result in increased GABAergic neurotransmission, while σ1 receptor antagonism may help to modulate responses to _N_-methyl-D-aspartate (NMDA)., The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone., The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias. | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fenfluramine | |

CAS RN |

458-24-2 | |

| Record name | Fenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/ | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of fenfluramine?

A1: Fenfluramine, a substituted amphetamine, acts as an indirect agonist of serotonin (5-hydroxytryptamine, 5-HT) receptors. [, , ] This means it doesn't directly bind to these receptors but enhances serotonin signaling. It accomplishes this by primarily promoting the release of serotonin from nerve terminals and, to a lesser extent, blocking its reuptake. [, , , ]

Q2: Does fenfluramine affect other neurotransmitters?

A2: While primarily targeting the serotonergic system, research indicates that fenfluramine can also affect dopamine and norepinephrine systems in the brain, albeit to a lesser extent. [, ] Studies have shown both short-term increases and decreases in dopamine and its metabolites following fenfluramine administration. [] Norepinephrine levels were also found to decrease, but only at higher doses of fenfluramine. []

Q3: Which serotonin receptor subtypes are most relevant to fenfluramine's effects?

A3: Studies utilizing rat models suggest that the 5-HT2C receptor subtype plays a key role in mediating fenfluramine's discriminative stimulus effects. [] Additionally, there is evidence indicating a potential contribution from the 5-HT2A receptor subtype to these effects. []

Q4: How does the metabolite of fenfluramine, norfenfluramine, contribute to its effects?

A4: Norfenfluramine is the active metabolite of fenfluramine and exhibits its own pharmacological activity. [, , ] Similar to fenfluramine, norfenfluramine increases serotonin levels in the brain, though it may have a different potency and duration of action. [, , , ]

Q5: What is the molecular formula and weight of fenfluramine?

A5: Fenfluramine has a molecular formula of C11H16F3N and a molecular weight of 231.25 g/mol.

Q6: Is there a difference in activity between the enantiomers of fenfluramine?

A6: Yes, the two enantiomers of fenfluramine (d-fenfluramine and l-fenfluramine) exhibit different pharmacological profiles. Research suggests that d-fenfluramine might be a more potent and selective serotonin releaser with potentially fewer side effects compared to the racemic mixture. [, , ]

Q7: How is fenfluramine absorbed and metabolized in the body?

A7: Fenfluramine is rapidly absorbed after oral administration. [] It is primarily metabolized in the liver to its active metabolite, norfenfluramine, through N-dealkylation. [, ] Both fenfluramine and norfenfluramine are further metabolized and excreted mainly in the urine. []

Q8: Are there significant species differences in fenfluramine metabolism?

A8: Yes, studies have shown substantial species differences in the metabolism of fenfluramine. Notably, humans tend to have more efficient deamination of both fenfluramine and norfenfluramine into polar, inactive metabolites compared to other species like rats, dogs, and mice. [] This results in lower plasma levels of norfenfluramine in humans relative to the other species. []

Q9: How do plasma levels of fenfluramine and norfenfluramine correlate with its anorectic effects in rats?

A9: Research indicates a relationship between blood levels of fenfluramine and norfenfluramine and the drug's anorectic effects in rats. [] Specifically, higher blood levels of these compounds were associated with a greater reduction in food intake in these animals. []

Q10: What was fenfluramine initially approved to treat?

A10: Fenfluramine was initially approved as an appetite suppressant for the short-term management of obesity. [, , ] It was typically prescribed in conjunction with a comprehensive weight loss program that included diet and exercise modifications. []

Q11: Why was fenfluramine withdrawn from the market?

A11: Despite its efficacy in promoting weight loss, fenfluramine, particularly when used in combination with phentermine ("Fen-Phen"), was withdrawn from the market due to an increased risk of serious cardiovascular side effects, particularly valvular heart disease and primary pulmonary hypertension. [, , , , ]

Q12: Is there evidence supporting the use of fenfluramine in any other conditions?

A12: Emerging research suggests that low-dose fenfluramine might have potential as an adjunctive therapy for certain drug-resistant epilepsy syndromes, such as Dravet syndrome. [, ] Early clinical observations and controlled trials have shown promising results in reducing seizure frequency in these patients. [, ]

Q13: What are the primary safety concerns associated with fenfluramine use?

A13: The most serious safety concerns linked to fenfluramine are valvular heart disease and primary pulmonary hypertension. [, , , , ] The risk of these cardiovascular complications appears to be dose- and duration-dependent and was predominantly observed with the fenfluramine-phentermine combination. [, , , ]

Q14: What are potential areas for future research related to fenfluramine?

A14: Further investigations into the precise mechanisms underlying fenfluramine-induced valvular heart disease and pulmonary hypertension are crucial. [] Additional research is needed to determine the long-term safety and efficacy of low-dose fenfluramine in treating epilepsy, particularly in Dravet syndrome. [] Exploring alternative drug delivery systems and identifying biomarkers for patient stratification could help mitigate risks and improve treatment outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)